In Vivo Plasma Stability Profile of L-Leucyl-L-alanine vs. Key Dipeptide Analogs
In a head-to-head in vivo rat study comparing plasma half-lives and hydrolysis rates of intravenously administered dipeptides, L-Leucyl-L-alanine (Leu-Ala) and L-Leucyl-glycine (Leu-Gly) exhibited no significant difference in either plasma half-life or hydrolysis rate. However, both Leu-Ala and Leu-Gly demonstrated a rapid rate of hydrolysis in plasma that was statistically distinct from the slower hydrolysis observed for Gly-Leu [1]. This positions L-Leucyl-L-alanine as a predictable, rapidly cleared substrate ideal for specific kinetic studies, unlike more stable dipeptides like Gly-Leu which may be preferred for sustained-release or cellular uptake studies [1].
| Evidence Dimension | In vivo plasma stability (half-life and hydrolysis rate) |
|---|---|
| Target Compound Data | Rapid rate of plasma hydrolysis; no significant difference from Leu-Gly |
| Comparator Or Baseline | L-Leucyl-glycine (Leu-Gly): Rapid rate of plasma hydrolysis; Glycyl-L-leucine (Gly-Leu): Significantly slower rate of plasma hydrolysis. |
| Quantified Difference | No significant difference between Leu-Ala and Leu-Gly; both were significantly different (more rapid hydrolysis) than Gly-Leu. |
| Conditions | In vivo rat model; dipeptides administered intravenously. |
Why This Matters
This evidence is critical for researchers designing in vivo studies involving peptide metabolism, as it confirms L-Leucyl-L-alanine's classification as a rapidly hydrolyzed substrate, directly influencing experimental timepoints and measured outcomes compared to more stable alternatives like Gly-Leu.
- [1] Adibi, S. A., Paleos, G. A., & Morse, E. L. (1986). Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: Importance of glycine as N-terminal amino acid residue. Metabolism, 35(9), 830–836. View Source
